2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Description
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLQALQSEBVVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862823 | |
| Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2062-98-8, 65208-35-7 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065208357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that function as transcription factors regulating the expression of genes. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses. Additionally, it can disrupt normal cellular signaling, leading to altered cell proliferation and apoptosis rates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to downstream effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to the formation of various degradation products. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. Studies have shown that high doses can lead to adverse effects such as liver damage, immune system suppression, and alterations in lipid metabolism. These effects highlight the importance of understanding the dosage thresholds to avoid toxic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the oxidative metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, the compound can influence the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. Its distribution within tissues can also vary, with higher concentrations often found in lipid-rich tissues due to its lipophilic nature.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Its presence in the nucleus can also affect gene expression by interacting with transcription factors and other regulatory proteins.
Biological Activity
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride (TPPF) is a synthetic compound with the molecular formula C6F12O2 and a molecular weight of 332.04 g/mol. This compound belongs to the class of perfluoroalkyl substances (PFAS), characterized by their fluorinated structures which confer unique chemical properties, including high stability and resistance to degradation in biological systems and the environment. This article reviews the biological activity of TPPF, focusing on its biochemical interactions, cellular effects, and potential applications in biomedical research.
TPPF features a tetrafluorinated propanoyl group linked to a perfluoropropoxy moiety. Its strong carbon-fluorine bonds contribute to its chemical stability. The compound is classified as corrosive and requires careful handling due to its potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C6F12O2 |
| Molecular Weight | 332.04 g/mol |
| CAS Number | 2062-98-8 |
| Boiling Point | 54-56 °C |
| Hazard Classification | Corrosive |
Biochemical Interactions
TPPF has been shown to interact with various biomolecules, including enzymes and receptors. Notably, it has been observed to bind with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating gene expression related to lipid metabolism and inflammatory responses. This interaction suggests that TPPF may influence metabolic pathways and cellular signaling.
Cellular Effects
Research indicates that TPPF can alter cell functions by modifying signaling pathways and gene expression. For instance, exposure to TPPF has been linked to changes in lipid metabolism and inflammatory responses in cellular models. The compound's lipophilicity allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Case Studies:
- Lipid Metabolism : In vitro studies demonstrated that TPPF exposure resulted in altered expression levels of genes involved in lipid metabolism, suggesting a role in metabolic dysregulation.
- Inflammatory Responses : Research indicated that TPPF could modulate inflammatory pathways, although the specific mechanisms remain under investigation.
The biological effects of TPPF are mediated through several mechanisms:
- Binding Interactions : TPPF binds to specific biomolecules, leading to structural changes that can either inhibit or activate enzymatic functions.
- Nucleophilic Substitution Reactions : The presence of fluorine atoms allows for nucleophilic substitution reactions, enabling the formation of various derivatives that could exhibit different biological activities.
- Hydrolysis : In aqueous environments, TPPF may undergo hydrolysis, producing acids and alcohols that could further interact with biological systems.
Research Findings
Recent studies have highlighted the potential applications of TPPF in biomedical research:
- Drug Development : Due to its ability to modulate PPAR activity, TPPF is being investigated as a candidate for developing drugs targeting metabolic disorders.
- Environmental Impact Studies : Given its stability and persistence as a PFAS compound, research is ongoing into its environmental behavior and implications for human health.
Scientific Research Applications
Material Science Applications
TPPF is being investigated for its potential applications in material science due to its unique physical and chemical properties. The stability of TPPF allows it to be used in the development of advanced materials that require resistance to harsh environments:
- Fluorinated Polymers: TPPF can serve as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
- Surface Coatings: Its properties make it suitable for use in surface coatings that require low friction and high durability, particularly in industrial applications.
Biomedical Research Applications
The exploration of TPPF in biomedical research is still in its early stages, but preliminary studies suggest several promising avenues:
- Interaction with Biological Molecules: TPPF has been shown to interact with various enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs), which are critical in regulating metabolic processes.
- Cellular Effects: Research indicates that TPPF influences cellular functions by altering signaling pathways related to lipid metabolism and inflammation. This could have implications for developing treatments for metabolic disorders.
Case Study: Effects on Lipid Metabolism
In laboratory settings, exposure to TPPF has been linked to changes in gene expression associated with lipid metabolism. Studies have demonstrated that varying dosages can lead to significant differences in cellular responses, indicating a potential role for TPPF in understanding lipid-related diseases.
Environmental Chemistry
As part of the larger class of perfluoroalkyl substances (PFAS), TPPF's environmental impact is also a subject of study:
- Persistence and Bioaccumulation: Due to its stable structure, TPPF may persist in the environment and accumulate in biological systems. Understanding its degradation pathways is crucial for assessing its ecological risks .
Synthesis and Reactivity
The synthesis of TPPF typically involves multi-step fluorination processes that require specialized conditions. The compound exhibits reactivity primarily through nucleophilic substitution reactions due to the presence of fluorine atoms:
- Nucleophilic Substitution: The fluoride groups can be substituted by nucleophiles such as amines or alcohols, allowing for the creation of various derivatives that may have distinct functional properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
GenX-Related Compounds
Compound: Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (GenX, CAS 62037-80-3)
- Molecular formula : C₆HF₁₁O₃·NH₃
- Key differences: GenX is the ammonium salt of HFPO-DA (the hydrolyzed acid form of HFPO-DAF). Water solubility: GenX is highly soluble (>1,000 mg/L) compared to HFPO-DAF (0.60 mg/L) . Toxicity: GenX exhibits hepatotoxicity and carcinogenicity in rodent studies, while HFPO-DAF’s reactivity as an acyl fluoride may pose acute hazards (e.g., hydrolysis to HFPO-DA) . Regulatory status: Both are SVHCs, but GenX faces stricter restrictions in drinking water guidelines .
Long-Chain Fluorinated Ethers
Compound: Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1)
- Molecular formula : C₉F₁₈O₃
- Molecular weight : 498.07 g/mol .
- Key differences: Longer perfluorinated chain increases molecular weight and boiling point (386–388°C) , reducing volatility compared to HFPO-DAF (40–56°C). Higher persistence due to stronger C-F bonds and resistance to degradation.
Short-Chain PFAS Alternatives
Compound : Perfluorobutanesulfonic acid (PFBS, CAS 375-73-5)
- Molecular formula : C₄HF₉O₃S
- Key differences :
Comparative Data Table
| Property | HFPO-DAF (2062-98-8) | GenX (62037-80-3) | CAS 2641-34-1 | PFBS (375-73-5) |
|---|---|---|---|---|
| Molecular formula | C₆F₁₂O₂ | C₆HF₁₁O₃·NH₃ | C₉F₁₈O₃ | C₄HF₉O₃S |
| Molecular weight | 332.04 | 315.07 | 498.07 | 300.11 |
| Boiling point (°C) | 40–56 (exp.), 81 (model) | Decomposes >200°C | 386–388 | 220–230 |
| Water solubility (mg/L) | 0.60 | >1,000 | Not reported | 500 |
| Regulatory status | SVHC, TSCA Section 4 | SVHC, EU REACH | Limited data | Restricted under EU REACH |
Research Findings and Environmental Impact
- Persistence: HFPO-DAF’s ether linkage may degrade faster than PFBS’s sulfonic group but slower than non-fluorinated compounds .
- Toxicity : HFPO-DAF’s acute toxicity is under investigation, but its hydrolysis product (HFPO-DA) mirrors GenX’s chronic effects .
Preparation Methods
Overview of Synthesis Approaches
The synthesis of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride typically involves the following key steps:
- Formation of the perfluoropropoxy substituent : This involves the preparation of a perfluoropropoxy intermediate, often derived from hexafluoropropylene oxide or related fluorinated epoxides.
- Acyl fluoride formation : Introduction of the acyl fluoride functional group (–COF) onto the tetrafluorinated propanoyl backbone is achieved by fluorination of the corresponding acid or acid chloride precursor.
These steps require controlled conditions to maintain the integrity of the highly fluorinated moieties and to avoid hydrolysis or decomposition.
Detailed Preparation Methods
Starting Materials and Intermediates
- Hexafluoropropylene oxide (HFPO) or derivatives serve as the starting fluorinated epoxide for generating the perfluoropropoxy group.
- Tetrafluoropropionic acid or acid chloride precursors provide the backbone for acyl fluoride introduction.
Synthetic Routes
Route A: Epoxide Ring-Opening and Acyl Fluoride Formation
- Nucleophilic ring-opening of HFPO by a fluoride source or a perfluorinated alkoxide generates the perfluoropropoxy intermediate.
- Coupling with tetrafluoropropionyl chloride under anhydrous conditions forms the ester intermediate.
- Conversion of the ester or acid intermediate to the acyl fluoride is achieved by treatment with fluorinating agents such as sulfur tetrafluoride (SF4), Deoxo-Fluor, or other specialized fluorinating reagents.
Route B: Direct Fluorination of Acid Precursors
- Starting from the corresponding acid, selective fluorination using reagents like cyanuric fluoride or diethylaminosulfur trifluoride (DAST) converts the carboxylic acid group to the acyl fluoride.
- The perfluoropropoxy substituent is introduced either before or after this step depending on the stability and reactivity of intermediates.
Reaction Conditions
- Anhydrous, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and decomposition.
- Low temperatures (often 0–25 °C) during sensitive fluorination steps to control reaction rates.
- Use of dry organic solvents such as perfluorinated ethers or fluorinated hydrocarbons to maintain solubility and stability.
Purification
- Distillation under reduced pressure to isolate the pure acyl fluoride.
- Chromatographic techniques may be employed for further purification, although the compound’s volatility and sensitivity often favor distillation.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C6F12O2 |
| Molecular Weight | 332.04 g/mol |
| Starting Materials | Hexafluoropropylene oxide, tetrafluoropropionic acid/chloride |
| Fluorinating Agents | Sulfur tetrafluoride (SF4), Deoxo-Fluor, DAST, cyanuric fluoride |
| Solvents | Anhydrous perfluorinated ethers, fluorinated hydrocarbons |
| Atmosphere | Nitrogen or argon (inert) |
| Temperature Range | 0–25 °C (fluorination steps) |
| Purification Methods | Vacuum distillation, chromatography |
| Storage Conditions | Under inert gas at 2–8 °C, moisture sensitive |
| Physical State | Clear, colorless liquid |
| Boiling Point | 54–56 °C |
Q & A
Q. What methodological gaps exist in quantifying human exposure biomarkers for this compound?
- Methodology : Develop sensitive LC-MS/MS protocols for plasma/serum analysis (detection limit <0.1 ng/mL). Address matrix interferences using phospholipid removal cartridges. Cohort studies should correlate exposure levels with dietary/occupational sources, as done in German blood donor studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
